molecular formula C13H19NO5 B5320917 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one

2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one

Cat. No. B5320917
M. Wt: 269.29 g/mol
InChI Key: OSNFINFFWRCRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells against oxidative stress and inflammation. This compound has also been shown to enhance the survival of neurons and promote neurite outgrowth. In vivo studies have demonstrated that this compound can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one in lab experiments is its versatility. This compound can be easily synthesized and modified to suit different experimental needs. This compound also exhibits low toxicity and high stability, making it a reliable tool for studying cellular signaling pathways. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one. One potential area of research is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one involves the reaction of 4-hydroxy-4-(hydroxymethyl)piperidine with 5-methoxy-2,3-dihydro-4H-pyran-4-one in the presence of a catalyst. This method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug delivery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated as a potential drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-[[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-5-methoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-18-12-8-19-10(6-11(12)16)7-14-4-2-13(17,9-15)3-5-14/h6,8,15,17H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNFINFFWRCRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CN2CCC(CC2)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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